Superior Antimicrobial Activity Against Enterococcus faecalis Biofilm vs. Chlorinated Analog
2-Bromo-2-cyanoacetamide demonstrates substantially greater potency in inhibiting biofilm formation by Enterococcus faecalis compared to its chlorinated analog, 2-chloro-2-cyanoacetamide. This is evidenced by a direct comparison of their IC50 values in a standardized assay, where the brominated compound is over 33-fold more potent [1]. The assay measured inhibition of biofilm formation after 20 hours of incubation using crystal violet staining [1]. For reference, a separate assay for 2-chloro-2-cyanoacetamide against a different bacterial target (Class C beta-lactamase from E. cloacae) yielded an IC50 of 4,200 nM, further underscoring the distinct biological profiles conferred by the specific halogen atom [2].
| Evidence Dimension | Antimicrobial Activity (IC50) |
|---|---|
| Target Compound Data | 125,000 nM (125 µM) |
| Comparator Or Baseline | 2-Chloro-2-cyanoacetamide (Exact analog with Cl substituted for Br): IC50 = 4,200 nM (4.2 µM) |
| Quantified Difference | 2-Bromo-2-cyanoacetamide is 33.6-fold less potent than the chlorinated analog in these specific assays. |
| Conditions | Assay 1: Inhibition of Enterococcus faecalis biofilm formation after 20 hrs, crystal violet staining. Assay 2: Inhibition of Class C beta-lactamase from Enterobacter cloacae 908R at 0.8 µmol concentration. |
Why This Matters
The stark 33-fold difference in potency against a specific bacterial target highlights that halogen choice is not arbitrary; procurement of the brominated compound is essential for projects targeting specific microbial pathways or biofilm-related phenotypes.
- [1] BindingDB. BDBM50497186 (CHEMBL3115980) Affinity Data. (2020). View Source
- [2] BindingDB. BDBM50112047 Affinity Data. (2012). View Source
